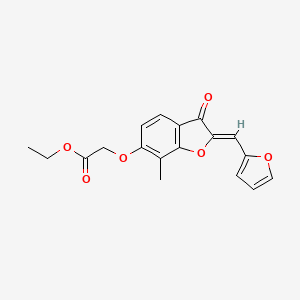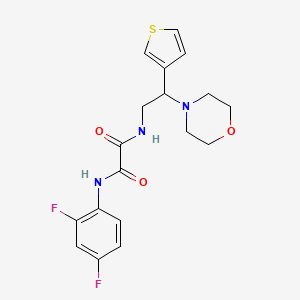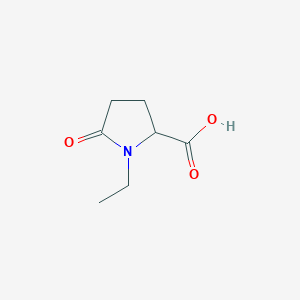
(Z)-2-((2-(furan-2-ilmetilen)-7-metil-3-oxo-2,3-dihidrobenzofuran-6-il)oxi)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C18H16O6 and its molecular weight is 328.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y Caracterización
La síntesis y caracterización del compuesto son cruciales para comprender sus propiedades y aplicaciones potenciales. Los investigadores han sintetizado exitosamente este compuesto y lo han caracterizado a través de varios estudios espectrales. Notablemente, el ligando libre existe en forma ceto .
Complejos Ligando-Metal
El compuesto puede formar complejos con varios iones metálicos (Cu(II), Co(II), Ni(II) y Zn(II)) al reaccionar con sus acetatos. Estos complejos exhiben una relación estequiométrica de 1:2 (metal a ligando). Los estudios espectrales revelan que el ligando quelata a los iones metálicos de una manera bidentada mononegativa, involucrando el nitrógeno azometina y el oxígeno carbonílico enolizado desprotonado .
Cálculos Químicos Cuánticos
Los cálculos de la Teoría del Funcional de la Densidad (DFT) brindan información sobre la estructura electrónica del ligando y su complejo Ni(II). El ligando y el complejo Ni(II) exhiben energías distintas de HOMO (orbital molecular ocupado más alto) y LUMO (orbital molecular desocupado más bajo). Estos cálculos contribuyen a comprender la reactividad y estabilidad del compuesto .
Perfil de Citotoxicidad
Se realizaron estudios de citotoxicidad in vitro utilizando líneas celulares HePG-2 y HCT-116. Sorprendentemente, el ligando libre demostró una mayor potencia que los complejos metálicos. Este hallazgo sugiere aplicaciones potenciales en investigación del cáncer o desarrollo de fármacos .
Materiales Cristalinos Líquidos
Si bien no está directamente relacionado con el compuesto, vale la pena señalar que los derivados de furfural, incluidos aquellos con moieties de furan-2-ilmetilen, se han investigado por sus características mesomórficas y ópticas. Estos materiales podrían encontrar aplicaciones en pantallas de cristal líquido (LCD) u otros dispositivos optoelectrónicos .
Polímeros de Base Biológica
Aunque no es específico de este compuesto, las moléculas a base de furano juegan un papel en la síntesis de polímeros de base biológica. Por ejemplo, el ácido 2,5-furanodicarboxílico (2,5-FDCA) se puede derivar del furano y sirve como un bloque de construcción renovable para plásticos de poli(etilenfuranoato) (PEF) de alta calidad .
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-21-16(19)10-23-14-7-6-13-17(20)15(24-18(13)11(14)2)9-12-5-4-8-22-12/h4-9H,3,10H2,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUHPRMRQKTMT-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)
![N-(2-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2546148.png)

![5-[(Dimethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2546154.png)

![1-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2546158.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2546160.png)


![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B2546169.png)
![6-(2-ethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2546170.png)
